2,3,5,6-テトラフルオロ-4-ヒドラジノピリジン

概要

説明

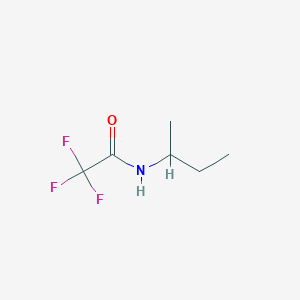

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is a chemical compound with the molecular formula C5H3F4N3 . It belongs to the product categories of Pyridines, Pyrimidines, and Purines .

Synthesis Analysis

The synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine involves several steps. One method involves the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide or, preferably, by reaction of pentafluoropyridine with sodium iodide in dimethylformamide . Another method involves nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or treatment of pentafluoropyridine with sodium azide in acetonitrile .Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine can be found in various databases . The compound has a molecular weight of 181.09 .Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is involved in several chemical reactions. For instance, it can be converted into 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium . It also undergoes reactions with various nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine include a boiling point of 150.5ºC at 760mmHg and a density of 1.706g/cm3 .科学的研究の応用

フッ素化医薬品の合成

2,3,5,6-テトラフルオロ-4-ヒドラジノピリジン: は、さまざまなフッ素化医薬品の合成に使用されます。 フッ素原子の存在は、医薬品の生物学的活性を大幅に変える可能性があり、代謝安定性と膜透過性の向上につながります .

農薬の開発

この化合物は、農薬の開発においても重要な役割を果たしています。 テトラフルオロ基は、除草剤や殺虫剤の活性と選択性を高めることができます .

材料科学:本質的微孔性ポリマー

材料科学では、本質的微孔性ポリマー(PIM)の製造のための前駆体として役立ちます。 PIMは、その剛直でねじれた主鎖構造により、ガス分離技術で用途があります .

分析化学:クロマトグラフィー

2,3,5,6-テトラフルオロ-4-ヒドラジノピリジン: は、クロマトグラフィー固定相の改変に使用できます。 そのユニークな構造は、液体またはガスクロマトグラフィーにおける複雑な混合物の分離を向上させる可能性があります .

核磁気共鳴(NMR)分光法

この化合物は、フッ素原子に起因する明確な化学シフトのため、NMR分光法において標準または試薬として関連しています .

液晶技術

その構造的特性により、この化合物は、ディスプレイデバイスにおいて重要な役割を果たす液晶技術において潜在的な用途があります .

有機合成:ビルディングブロック

これは、特に複数のフッ素原子を持つ複雑な分子を構築する際の有機合成において、汎用性の高いビルディングブロックとして機能します .

酵素阻害研究

最後に、2,3,5,6-テトラフルオロ-4-ヒドラジノピリジンは、酵素メカニズムに関する洞察を提供し、創薬を支援する酵素阻害剤として生化学研究で使用できます .

Safety and Hazards

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

作用機序

Mode of Action

The mode of action of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine involves a series of chemical reactions. It can be prepared by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or treatment of pentafluoropyridine with sodium azide in acetonitrile . This compound undergoes various reactions, including the Staudinger reaction with triphenylphosphine at room temperature, and reacts with dimethyl sulphoxide at elevated temperatures to give a sulphoximide .

Result of Action

The molecular and cellular effects of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine’s action involve a series of chemical reactions. For instance, it partakes in 1,3-dipolar cycloaddition reactions with benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene dimer, and norbornene . It also yields 4-anilino-2,3,5,6-tetrafluoropyridine with benzene at 175 °C, and reacts with cyclohexane to give the C–H ‘insertion’ product 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine and 4-amino-2,3,5,6-tetrafluoropyridine .

Action Environment

The action of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine is influenced by environmental factors such as temperature. For example, it decomposes smoothly into nitrogen and an intractable solid at temperatures above approximately 130 °C

特性

IUPAC Name |

(2,3,5,6-tetrafluoropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F4N3/c6-1-3(12-10)2(7)5(9)11-4(1)8/h10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSZZPJMTBLPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366399 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-44-0 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic routes to obtain 2,3,5,6-tetrafluoro-4-iodopyridine from 2,3,5,6-tetrafluoro-4-hydrazinopyridine?

A1: 2,3,5,6-Tetrafluoro-4-iodopyridine, a versatile precursor for further derivatization, can be synthesized from 2,3,5,6-tetrafluoro-4-hydrazinopyridine through two main methods []:

Q2: What is the preferred method for synthesizing 4-azido-2,3,5,6-tetrafluoropyridine, and why?

A2: While 4-azido-2,3,5,6-tetrafluoropyridine can be synthesized by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine, the preferred method utilizes the reaction of pentafluoropyridine with sodium azide in acetonitrile []. This method is favored due to its efficiency and ability to also synthesize other azido-fluoropyridines, such as 4-azido-3-chloro-2,5,6-trifluoropyridine and 4-azido-3,5-dichloro-2,6-difluoropyridine, from their respective chlorinated precursors [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)